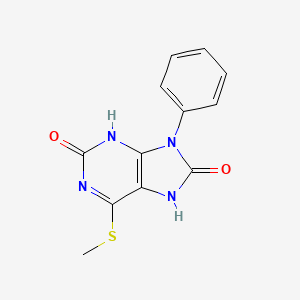
6-(Methylsulfanyl)-9-phenyl-7,9-dihydro-2h-purine-2,8(3h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Methylthio)-9-phenyl-7,9-dihydro-2H-purine-2,8(3H)-dione is a heterocyclic compound that belongs to the purine family It is characterized by the presence of a methylthio group at the 6th position and a phenyl group at the 9th position of the purine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)-9-phenyl-7,9-dihydro-2H-purine-2,8(3H)-dione typically involves the reaction of 6-chloropurine with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the phenyl group at the 9th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
6-(Methylthio)-9-phenyl-7,9-dihydro-2H-purine-2,8(3H)-dione undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenyl group or to modify the purine ring.
Substitution: The chlorine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF), various nucleophiles.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dephenylated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学研究应用
6-(Methylthio)-9-phenyl-7,9-dihydro-2H-purine-2,8(3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 6-(Methylthio)-9-phenyl-7,9-dihydro-2H-purine-2,8(3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
6-Methylthio-9H-purine: Lacks the phenyl group at the 9th position.
9-Phenyl-7,9-dihydro-2H-purine-2,8(3H)-dione: Lacks the methylthio group at the 6th position.
6-Chloro-9-phenyl-7,9-dihydro-2H-purine-2,8(3H)-dione: Contains a chlorine atom instead of a methylthio group at the 6th position.
Uniqueness
6-(Methylthio)-9-phenyl-7,9-dihydro-2H-purine-2,8(3H)-dione is unique due to the presence of both the methylthio and phenyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
6276-71-7 |
|---|---|
分子式 |
C12H10N4O2S |
分子量 |
274.30 g/mol |
IUPAC 名称 |
6-methylsulfanyl-9-phenyl-3,7-dihydropurine-2,8-dione |
InChI |
InChI=1S/C12H10N4O2S/c1-19-10-8-9(14-11(17)15-10)16(12(18)13-8)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,18)(H,14,15,17) |
InChI 键 |
NYKJWEIFUIQPFI-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=O)NC2=C1NC(=O)N2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


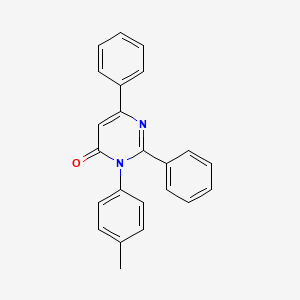
![3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917982.png)
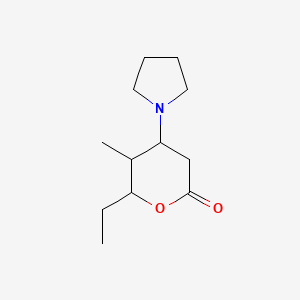
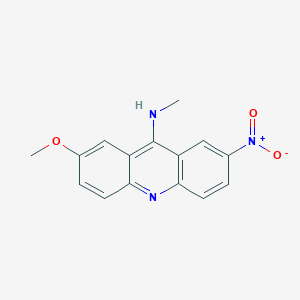
![5'-S-[3-(Methylamino)propyl]-5'-thioadenosine](/img/structure/B12917993.png)

![Cyclooct[a]indolizine-6-carbonitrile, 7,8,9,10,11,12-hexahydro-](/img/structure/B12918013.png)


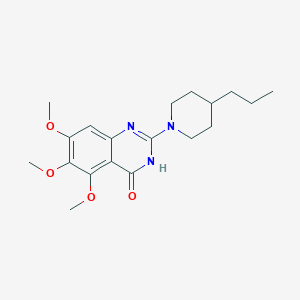
![3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12918031.png)
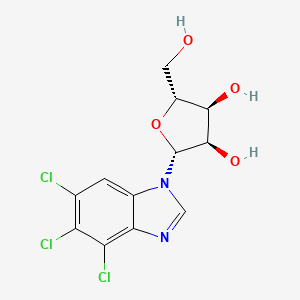
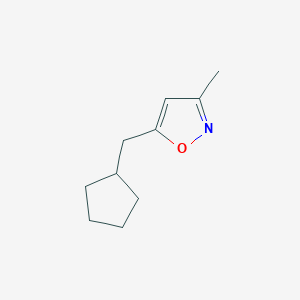
![5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12918065.png)
